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Abstract
Chemical crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique for

elucidating protein-protein interactions (PPIs) and probing the three-dimensional structures of

protein complexes within their native environments. A critical choice in any XL-MS experiment

is the selection of the crosslinking reagent, broadly categorized as either cleavable or non-

cleavable. This technical guide provides a comprehensive overview of these two classes of

crosslinkers for researchers, scientists, and drug development professionals. We delve into the

core principles, advantages, and limitations of each type, present quantitative data from key

studies in clearly structured tables, and provide detailed experimental protocols for their

application in proteomics. Furthermore, we visualize key experimental workflows and relevant

signaling pathways using Graphviz diagrams to facilitate a deeper understanding of the

underlying concepts and methodologies.
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Chemical crosslinkers are bifunctional reagents that form covalent bonds with specific amino

acid residues on proteins, effectively creating a molecular "ruler" that provides distance

constraints between interacting or proximal protein regions[1][2]. This "freezing" of protein

interactions allows for their subsequent enrichment and analysis by mass spectrometry,

providing invaluable insights into protein complex topology, conformational changes, and

interaction interfaces[1].

The general workflow for a crosslinking mass spectrometry experiment involves several key

stages:

Crosslinking: The crosslinking reagent is introduced to the protein sample, which can range

from purified protein complexes to whole-cell lysates or even intact cells[3].

Quenching: The reaction is stopped by adding a quenching reagent that neutralizes any

unreacted crosslinker.

Protein Digestion: The crosslinked proteins are enzymatically digested, typically with trypsin,

to generate a complex mixture of peptides[2].

Enrichment (Optional but Recommended): Crosslinked peptides are often of low abundance

and can be enriched using techniques like size exclusion chromatography (SEC), strong

cation exchange (SCX), or affinity purification if the crosslinker contains a tag like biotin[1][3]

[4].

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and

analyzed by tandem mass spectrometry to determine the masses and sequences of the

crosslinked peptides[3].

Data Analysis: Specialized software is used to identify the crosslinked peptides and map the

interaction sites[5][6].

The choice between a cleavable and a non-cleavable crosslinker significantly impacts the

complexity of the data analysis step and the overall workflow.
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Non-cleavable crosslinkers possess a stable spacer arm that does not fragment during mass

spectrometry analysis. This results in the detection of a single chimeric spectrum containing

fragment ions from both crosslinked peptides[7].

2.1. Advantages of Non-Cleavable Crosslinkers:

Simplicity and Stability: Their chemical structures are generally simpler, and they are highly

stable under various experimental conditions.

Well-Established Protocols: Reagents like Disuccinimidyl suberate (DSS) and its water-

soluble analog Bis(sulfosuccinimidyl) suberate (BS3) have been used for decades, and their

application is well-documented[8][9][10].

Direct Structural Information: The fixed length of the spacer arm provides a direct and

unambiguous distance constraint between the two linked residues.

2.2. Disadvantages of Non-Cleavable Crosslinkers:

Complex Data Analysis: The analysis of chimeric MS/MS spectra is computationally

challenging. The search space for identifying two peptides simultaneously increases

quadratically with the size of the protein database, often referred to as the "n² problem"[11]

[12]. This complexity can lead to higher false discovery rates (FDRs)[1][13].

Lower Identification Rates in Complex Samples: Due to the analytical challenges, their

application in proteome-wide studies has been historically limited, although advancements in

software have improved their utility[14].

Cleavable Crosslinkers: Simplifying the Puzzle
Cleavable crosslinkers incorporate a labile bond within their spacer arm that can be broken

under specific conditions, most notably within the mass spectrometer during collision-induced

dissociation (CID) or higher-energy collisional dissociation (HCD). This fragmentation of the

crosslinker separates the two peptides, allowing for their independent sequencing.

3.1. Types of Cleavable Chemistries:
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MS-Cleavable: These are the most common type used in modern proteomics and contain

functionalities like sulfoxide (e.g., DSSO), urea (e.g., DSBU), or other labile groups that

fragment predictably in the mass spectrometer.

Disulfide-based: These linkers contain a disulfide bond that can be cleaved by reducing

agents.

Acid-labile: These linkers are cleaved under low pH conditions.

Photo-cleavable: These linkers are cleaved upon exposure to UV light.

3.2. Advantages of Cleavable Crosslinkers:

Simplified Data Analysis: The in-source fragmentation of the crosslinker generates

characteristic reporter ions and allows for the separate analysis of the individual peptides in

subsequent MSn scans (MS2-MS3)[15][16]. This linearizes the search problem (2n problem),

significantly reducing the computational complexity and improving the confidence of peptide

identification[11].

Improved Performance in Complex Samples: The simplified data analysis makes MS-

cleavable crosslinkers particularly well-suited for proteome-wide studies in complex

biological samples like cell lysates[17].

Reduced False Discovery Rates: The requirement for characteristic fragment ions from the

cleaved linker adds an extra layer of validation, leading to lower FDRs compared to non-

cleavable crosslinkers[1][13].

3.3. Disadvantages of Cleavable Crosslinkers:

Potential for Premature Cleavage: Some cleavable chemistries may not be entirely stable

under all sample handling conditions, potentially leading to a loss of crosslinked products

before MS analysis.

More Complex Chemistry: The synthesis of cleavable crosslinkers can be more intricate, and

their reactivity might be influenced by the cleavable group.
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Quantitative Comparison: Cleavable vs. Non-
Cleavable Crosslinkers
The choice of crosslinker can significantly impact the number of identified crosslinks. The

following tables summarize quantitative data from studies that have compared the performance

of different crosslinkers.

Table 1: Comparison of Crosslink Identifications with Different Crosslinkers and MS Methods on

Bovine Serum Albumin (BSA)

Crosslinker
Fragmentation
Method

Number of
Identified
Crosslinked
Peptides

Reference

BS3 (Non-cleavable) CID ~180 [15]

BS3 (Non-cleavable) HCD ~180 [15]

DSS (Non-cleavable) CID ~170 [15]

DSS (Non-cleavable) HCD ~170 [15]

DSSO (Cleavable) HCD (MS2) ~100 [15]

DSSO (Cleavable) MS2-MS3 ~200 [15]

All EThcD ~200 [15]

Table 2: Comparison of Unique Residue Pairs (URPs) Identified in Human Cell Organellar

Fractions with Different Cleavable Crosslinkers
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Crosslinker
Total Unique
Residue Pairs
(URPs)

Percentage of
S/T/Y-linked URPs
(for DSSO)

Reference

DHSO
28,910 (combined

total)
N/A [2]

DSSO
28,910 (combined

total)
24% [2]

DMTMM
28,910 (combined

total)
N/A [2]

Note: The total number of URPs is a combined result from all three crosslinkers. The study

highlights the complementarity of using multiple crosslinking chemistries.

Table 3: Comparison of Crosslink Identifications in a Complex Sample (h20S Proteasome) with

and without an Optimized Cleavable Crosslinker

Crosslinker
Number of Monolinked
Lysine Residues Identified

Reference

DSSO 14 [18]

DSSO-carbamate (optimized) 25 [18]

Experimental Protocols
This section provides detailed methodologies for common crosslinking experiments.

5.1. Protocol 1: In Vitro Crosslinking of a Purified Protein with BS3 (Non-Cleavable)

This protocol is adapted from established procedures for using the water-soluble, amine-

reactive crosslinker BS3.[8][9][19]

Materials:
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Purified protein in a non-amine-containing buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH

7.5)

Bis(sulfosuccinimidyl) suberate (BS3)

Anhydrous Dimethyl Sulfoxide (DMSO) or water for preparing BS3 stock

Quenching buffer: 1 M Tris-HCl, pH 7.5

Reaction buffer (e.g., Phosphate Buffered Saline - PBS)

Procedure:

Sample Preparation: Prepare the purified protein sample at a concentration of 1-5 mg/mL in

an amine-free buffer.

BS3 Stock Solution Preparation: Immediately before use, dissolve BS3 in DMSO or water to

a concentration of 25 mM.

Crosslinking Reaction:

Add the BS3 stock solution to the protein sample to achieve a final concentration typically

ranging from 0.25 to 5 mM. A 20- to 50-fold molar excess of crosslinker over protein is a

common starting point for optimization[10].

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice[10].

Quenching the Reaction:

Add the quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50

mM[10].

Incubate for 15 minutes at room temperature to stop the reaction.

Sample Preparation for Mass Spectrometry:

The crosslinked sample can be visualized on an SDS-PAGE gel to confirm crosslinking

efficiency (a shift to higher molecular weight).
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Proceed with standard proteomics sample preparation, including reduction, alkylation, and

tryptic digestion.

5.2. Protocol 2: In-Vivo Crosslinking of Cultured Cells with DSSO (MS-Cleavable)

This protocol outlines a general procedure for in-vivo crosslinking using the membrane-

permeable, MS-cleavable crosslinker DSSO[20][21].

Materials:

Cultured mammalian cells

Phosphate-Buffered Saline (PBS), ice-cold

Disuccinimidyl sulfoxide (DSSO)

Anhydrous Dimethyl Sulfoxide (DMSO)

Quenching buffer: 1 M Ammonium Bicarbonate or 1 M Tris-HCl, pH 8.0

Cell lysis buffer

Benzonase nuclease

Procedure:

Cell Harvesting and Washing:

Harvest approximately 1x10⁷ cells.

Wash the cells twice with ice-cold PBS to remove any amine-containing media.

DSSO Stock Solution Preparation: Prepare a 50 mM stock solution of DSSO in anhydrous

DMSO[21].

Crosslinking Reaction:

Resuspend the cell pellet in PBS.
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Add the DSSO stock solution to the cell suspension to a final concentration of 1-5 mM.

Incubate for 30 minutes at room temperature with gentle mixing[10]. For nuclear

crosslinking, an incubation at 37°C for 1 hour may be used[20].

During the last 30 minutes of incubation, Benzonase can be added to digest DNA[20].

Quenching the Reaction:

Add quenching buffer to a final concentration of 20 mM.

Incubate for 15 minutes at room temperature.

Cell Lysis and Protein Digestion:

Pellet the cells by centrifugation.

Proceed with your standard cell lysis protocol.

The protein lysate is then subjected to reduction, alkylation, and tryptic digestion for

subsequent MS analysis.

5.3. Protocol 3: Enrichment of Biotin-Tagged Crosslinked Peptides

This protocol describes the enrichment of peptides crosslinked with a reagent containing a

biotin tag, such as aaDSBSO, using streptavidin-based affinity purification[11][22][23].

Materials:

Digested peptide mixture from a crosslinking reaction with a biotin-tagged crosslinker.

Streptavidin-coated magnetic beads or resin.

Wash buffers (e.g., PBS with varying concentrations of salt and mild detergent).

Elution buffer (e.g., a solution containing a high concentration of biotin or a buffer that

disrupts the biotin-streptavidin interaction). For acid-cleavable linkers, an acidic solution is

used for elution[11].
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Procedure:

Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions

to remove any preservatives.

Binding of Biotinylated Peptides:

Incubate the digested peptide mixture with the prepared streptavidin beads for 1-2 hours

at room temperature with gentle rotation.

Washing:

Pellet the beads using a magnetic stand and discard the supernatant.

Wash the beads extensively with a series of wash buffers to remove non-specifically

bound peptides. This is a critical step to reduce background.

Elution:

Elute the bound biotinylated peptides from the beads using the appropriate elution buffer.

For linkers with a cleavable moiety for elution, incubate the beads in the cleavage solution

(e.g., an acidic solution for acid-cleavable linkers)[11].

Collect the eluate containing the enriched crosslinked peptides.

Sample Preparation for LC-MS/MS: Desalt the enriched peptide sample using a C18

StageTip or equivalent before LC-MS/MS analysis.
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Caption: A generalized workflow for crosslinking-mass spectrometry experiments.
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Caption: Comparison of mass spectrometry analysis for cleavable and non-cleavable

crosslinkers.

6.2. Signaling Pathway Examples
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Caption: Simplified EGFR signaling pathway, a common target for XL-MS studies.
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Caption: The ubiquitin-proteasome pathway, whose components are often studied by XL-MS.
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Conclusion
The choice between cleavable and non-cleavable crosslinkers is a critical decision in the

design of a proteomics experiment aimed at studying protein-protein interactions. Non-

cleavable crosslinkers offer simplicity and direct structural constraints but pose significant

challenges in data analysis, particularly for complex samples. In contrast, cleavable

crosslinkers, especially MS-cleavable variants, have revolutionized the field by simplifying data

analysis, reducing false discovery rates, and enabling proteome-wide studies. The selection of

the appropriate crosslinker will depend on the specific research question, the complexity of the

sample, and the available instrumentation and software. As the field of XL-MS continues to

evolve, the development of novel crosslinking chemistries and more sophisticated data

analysis tools will further enhance our ability to unravel the intricate networks of protein

interactions that govern cellular life.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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